molecular formula C8H6Cl2O3 B3260630 2,5-Dichloro-3-methoxybenzoic acid CAS No. 33234-25-2

2,5-Dichloro-3-methoxybenzoic acid

Cat. No.: B3260630
CAS No.: 33234-25-2
M. Wt: 221.03 g/mol
InChI Key: ANGUIHXRWIGPNN-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methoxybenzoic acid is a chlorinated benzoic acid derivative of significant interest in chemical and agricultural research. This compound serves as a valuable synthetic intermediate and building block in organic chemistry, particularly for studying the structure-activity relationships of substituted benzoic acids . While the specific biological activity of this compound is not fully documented, its structural similarity to established herbicides like dicamba (3,6-dichloro-2-methoxybenzoic acid) suggests its potential utility in agrochemical research . Dicamba, a widely used systemic herbicide, functions as a synthetic auxin, disrupting normal plant growth processes . Researchers may therefore investigate this compound as an analog to explore novel herbicidal modes of action or to understand the impact of substituent position isomerism on biological activity . This product is provided for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGUIHXRWIGPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Pathway Optimization for 2,5 Dichloro 3 Methoxybenzoic Acid

De Novo Synthesis Strategies and Stereochemical Control

De novo synthesis, meaning "from the beginning," involves constructing the target molecule from simpler, readily available chemical precursors. This approach offers flexibility in introducing the desired functional groups in a controlled manner.

The starting point for the synthesis of 2,5-dichloro-3-methoxybenzoic acid often involves a substituted benzene (B151609) derivative. The directing effects of the initial substituents are crucial for the regioselective introduction of subsequent groups. wikipedia.orgcognitoedu.org Functional groups on a benzene ring can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). organicchemistrytutor.comyoutube.comlibretexts.org

For instance, starting with 1,4-dichlorobenzene (B42874), the two chlorine atoms are weakly deactivating but are ortho, para-directing. youtube.com However, their deactivating nature makes electrophilic substitution challenging. A more common precursor is 2,5-dichlorophenol (B122974), which can be synthesized from 1,4-dichlorobenzene or 2,5-dichloroaniline (B50420). chemicalbook.comgoogle.com The hydroxyl group in 2,5-dichlorophenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. cognitoedu.org

Another viable precursor is 2,5-dichloroanisole (B158034), where the methoxy (B1213986) group is also strongly activating and ortho, para-directing. organicchemistrytutor.com This directing effect is due to the ability of the oxygen atom to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation formed during electrophilic substitution. organicchemistrytutor.com

The introduction of the carboxylic acid group is a key step. Several methods can be employed for the carboxylation of the aromatic ring.

One common method is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. wikipedia.orgorganic-chemistry.org For example, 2,5-dichlorophenol can be converted to its sodium salt (sodium 2,5-dichlorophenoxide) and then reacted with CO2 to introduce a carboxyl group. However, the presence of two electron-withdrawing chlorine atoms on the ring can increase the activation energy for this electrophilic attack. researchgate.netepa.gov

Another powerful technique is the carboxylation of a Grignard reagent . libretexts.orgmasterorganicchemistry.comyoutube.com This involves preparing an organomagnesium compound (a Grignard reagent) from an aryl halide, such as 1-bromo-2,5-dichloro-3-methoxybenzene, and then reacting it with solid carbon dioxide (dry ice). libretexts.orgskku.edu This method is highly effective for creating a new carbon-carbon bond and introducing the carboxylic acid functionality. youtube.com The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents. youtube.com

Directed ortho metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing the deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgharvard.edu

For the synthesis of this compound, a suitable precursor would be 2,5-dichloroanisole. The methoxy group can act as a DMG, directing the lithiation to the C3 position. wikipedia.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce the carboxylic acid group at the desired position. This approach offers excellent control over the regiochemistry of the substitution. wikipedia.org

Directing Metalation Group (DMG)Position of LithiationSubsequent Electrophile
Methoxy (-OCH3)Ortho to the methoxy groupCarbon Dioxide (CO2)

When the synthetic strategy requires the introduction of chlorine atoms at a later stage, selective halogenation procedures are employed. The regioselectivity of electrophilic chlorination is governed by the directing effects of the substituents already present on the aromatic ring. oup.comrsc.orgchemguide.co.uk

For example, if starting with 3-methoxybenzoic acid, the methoxy group is an ortho, para-director, while the carboxylic acid group is a meta-director. brainly.comchegg.com In this case, the strongly activating methoxy group will direct the incoming chlorine electrophile primarily to the ortho and para positions relative to it. brainly.com Therefore, chlorination of 3-methoxybenzoic acid would be expected to yield a mixture of products, and achieving the desired 2,5-dichloro substitution pattern would require careful control of reaction conditions and potentially the use of protecting groups or more advanced catalytic systems to enhance selectivity. rsc.orgmasterorganicchemistry.comlibretexts.org The use of specific chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, in conjunction with a Lewis acid catalyst, can influence the outcome of the reaction. researchgate.netsciencemadness.orgnih.gov

The introduction of the methoxy group is typically achieved through an etherification reaction. The Williamson ether synthesis is a classic and widely used method. This reaction involves the reaction of a phenoxide with an alkyl halide. prepchem.com

In the context of synthesizing this compound, a plausible route would involve the methylation of a corresponding hydroxybenzoic acid derivative. For instance, 2,5-dichloro-3-hydroxybenzoic acid can be deprotonated with a base to form the corresponding phenoxide, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the desired methoxy group.

Precursor-Based Transformation Pathways

An alternative to de novo synthesis is to start with a precursor molecule that already contains some of the required functional groups or a scaffold that can be readily modified.

For example, a synthetic route could start from 2,5-dichloro-3-nitrobenzoic acid. google.com The nitro group can be reduced to an amino group, for instance, using tin and hydrochloric acid. prepchem.com The resulting 3-amino-2,5-dichlorobenzoic acid can then undergo a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a hydroxyl group. nih.gov Finally, methylation of the hydroxyl group as described in section 2.1.5 would yield the target compound.

Another potential precursor could be a commercially available dichlorinated benzoic acid derivative that can be further functionalized. For instance, a synthetic pathway could be envisioned starting from 2-methyl-3-chlorobenzoic acid, which can be synthesized from 3-chloro-o-xylene. google.com However, the introduction of the second chlorine and the methoxy group would require a multi-step sequence involving halogenation and nucleophilic aromatic substitution or other functional group interconversions.

Derivatization from Dichlorophenol Analogues

One prominent method for synthesizing derivatives of dichlorinated methoxybenzoic acids starts from 2,5-dichloroaniline. This process involves multiple steps, beginning with the diazotization of 2,5-dichloroaniline to form a 2,5-dichlorophenyldiazonium salt. google.com This intermediate is then hydroxylated to produce 2,5-dichlorophenol. google.comgoogle.com The subsequent steps involve the formation of an alkali metal 2,5-dichlorophenolate, which is then carboxylated to yield an alkali metal salt of a dichlorosalicylic acid derivative. google.com Finally, methylation of this salt produces the desired methoxybenzoic acid derivative. google.com

Another approach utilizes 2,5-dichloroanisole as the starting material. This method involves the formylation of 2,5-dichloroanisole to produce 2-methoxy-3,6-dichloroanisole, which is then oxidized, acidified, and filtered to yield the final product. google.com This pathway is noted for avoiding high-pressure carboxylation reactions and reducing waste, making it more environmentally friendly. google.com

The table below summarizes a synthetic route starting from 2,5-dichloroaniline.

StepReactantReagent(s)Product
12,5-DichloroanilineNitrosylsulfuric acid2,5-Dichlorophenyldiazonium salt
22,5-Dichlorophenyldiazonium saltSulfuric acid2,5-Dichlorophenol
32,5-DichlorophenolAlkali metal hydroxide (B78521)Alkali metal 2,5-dichlorophenolate
4Alkali metal 2,5-dichlorophenolateCarbon dioxideAlkali metal salt of 3,6-dichlorosalicylic acid
5Alkali metal salt of 3,6-dichlorosalicylic acidMethylating agent (e.g., methyl chloride)Methyl 3,6-dichloro-2-methoxybenzoate
6Methyl 3,6-dichloro-2-methoxybenzoateHydrolysis3,6-Dichloro-2-methoxybenzoic acid

This table illustrates a multi-step synthesis of a dichlorinated methoxybenzoic acid, highlighting the progression from an aniline (B41778) derivative to the final acid product.

Modifications of Substituted Nitrobenzoic Acids

The synthesis of 2,5-dichloro-3-nitrobenzoic acid, a precursor to the target molecule, can be achieved through the nitration of 2,5-dichlorobenzoic acid. prepchem.com In a typical procedure, 2,5-dichlorobenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures. prepchem.com The resulting product is then purified by recrystallization to yield colorless crystals. prepchem.com

An alternative pathway involves the reaction of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene with aqueous nitric acid at elevated temperatures. google.com This process directly oxidizes one of the methyl groups to a carboxylic acid, yielding 2,5-dichloro-3-nitrobenzoic acid. google.com

The table below outlines the nitration of 2,5-dichlorobenzoic acid.

ReactantReagentsTemperatureProductYield
2,5-Dichlorobenzoic acidConcentrated H₂SO₄, HNO₃5-10 °C2,5-Dichloro-3-nitrobenzoic acid84%

This table provides a concise summary of the reaction conditions and outcome for the synthesis of 2,5-dichloro-3-nitrobenzoic acid from 2,5-dichlorobenzoic acid.

Exploitation of Salicylic (B10762653) Acid Derivatives

Salicylic acid and its derivatives serve as versatile starting materials in organic synthesis. nih.govnih.gov A relevant synthetic route involves the reaction of 5-chloro-3-nitro-salicylic acid with a chlorinating agent in the presence of a catalyst to produce 2,5-dichloro-3-nitro-benzoic acid. google.com This method is advantageous as it starts from a highly pure material and proceeds with high selectivity, yielding a product free of phytotoxic by-products. google.com

The synthesis of various nitro-salicylic acid methyl ethers, which are related to the target compound, has also been explored. ias.ac.in These are typically prepared by the direct nitration of the methyl ethers of salicylic acid. ias.ac.in

The table below details the conversion of a salicylic acid derivative to a dichloronitrobenzoic acid.

Starting MaterialReagentsKey TransformationProduct
5-Chloro-3-nitro-salicylic acidChlorinating agent, CatalystChlorination and Saponification2,5-Dichloro-3-nitrobenzoic acid

This table illustrates a key synthetic transformation utilizing a salicylic acid derivative to obtain a dichlorinated nitrobenzoic acid.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial in modern chemical synthesis to minimize environmental impact and enhance sustainability. carlroth.comresearchgate.net These principles focus on aspects such as atom economy, the use of safer solvents, and the development of energy-efficient processes. carlroth.com

Catalytic Systems for Enhanced Atom Economy and Selectivity

Atom economy is a key concept in green chemistry that measures the efficiency of a reaction in incorporating all reactant atoms into the final product. primescholars.comjocpr.com The use of catalytic systems is a primary strategy to improve atom economy by enabling reactions to proceed with high selectivity and minimizing the formation of by-products. primescholars.com For instance, in the synthesis of dichlorophenols, which are precursors to the target acid, zeolite catalysts have been investigated for the isomerization of 2,4-dichlorophenol (B122985) to 2,5-dichlorophenol, aiming for higher selectivity and improved process economics. google.com Similarly, the use of catalysts in the reaction of 5-chloro-3-nitro-salicylic acid enhances the selectivity of the chlorination process. google.com

Solvent-Free and Environmentally Benign Reaction Conditions

Minimizing or eliminating the use of hazardous solvents is a core principle of green chemistry. carlroth.com Research into solvent-free reaction conditions or the use of environmentally benign solvents like water is an active area. researchgate.net For example, hydrothermal synthesis, which uses water as the reaction medium at elevated temperatures and pressures, has been successfully applied to the synthesis of other complex organic molecules, offering a green alternative to traditional methods that rely on organic solvents. menchelab.com While not specifically detailed for this compound, the principles of using safer solvents and reducing waste, as demonstrated in the synthesis of related compounds, point towards future directions for greener synthetic routes. google.com

Elucidation of Chemical Reactivity and Advanced Functional Group Transformations of 2,5 Dichloro 3 Methoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Dichloromethoxybenzoic Framework

Electrophilic aromatic substitution (SEAr) reactions introduce an electrophile to an aromatic ring, typically replacing a hydrogen atom. wikipedia.org The reactivity of the benzene (B151609) ring in 2,5-dichloro-3-methoxybenzoic acid towards electrophiles is significantly influenced by the existing substituents. The two chlorine atoms are deactivating, electron-withdrawing groups, while the methoxy (B1213986) group is an activating, electron-donating group. The carboxylic acid group is also deactivating.

The directing effects of these substituents determine the position of substitution. The methoxy group directs incoming electrophiles to the ortho and para positions relative to it. However, in this specific molecule, the positions ortho and para to the methoxy group are already occupied by chlorine atoms and the carboxylic acid group. The chlorine and carboxylic acid groups are meta-directors. mnstate.edu The interplay of these directing effects can make predicting the outcome of electrophilic aromatic substitution on this complex molecule challenging. msu.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration involves the use of nitric acid with a sulfuric acid catalyst to generate the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eglibretexts.org Halogenation, such as bromination, requires a Lewis acid catalyst like FeBr₃ to polarize the bromine molecule, creating a strong electrophile. minia.edu.eg Friedel-Crafts acylation typically employs an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum trichloride (B1173362) to form an acylium ion. msu.edu Given the deactivated nature of the ring in this compound, harsh reaction conditions would likely be necessary to achieve further substitution.

Nucleophilic Aromatic Substitution Pathways Mediated by Halogen Activation

While electrophilic substitution is common for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the ring is substituted with strong electron-withdrawing groups. libretexts.orglibretexts.org In this compound, the two chlorine atoms are potential leaving groups for nucleophilic attack. The presence of the electron-withdrawing carboxylic acid group can facilitate this type of reaction.

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.orglibretexts.org The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the carboxylic acid group is meta to both chlorine atoms, which does not provide optimal stabilization for a classic SNAr mechanism.

However, nucleophilic substitution can still be achieved under certain conditions, potentially involving the activation of the halogens. mdpi.comnih.gov For example, studies on similar dichlorinated compounds have shown that sequential nucleophilic substitution is possible, where one halogen is replaced by a nucleophile, which can then influence the reactivity of the second halogen. mdpi.comnih.gov The choice of nucleophile and reaction conditions is critical in directing the outcome of such reactions.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of this compound is a key site for a variety of chemical transformations.

Esterification and Amidation under Controlled Conditions

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and conditions are often controlled to favor the formation of the ester, for instance, by removing water as it is formed.

Amidation: The formation of amides from carboxylic acids is a fundamental transformation in organic synthesis. nih.govresearchgate.net Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. More commonly, the carboxylic acid is first activated. One method involves the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for attack by a primary or secondary amine. nih.govresearchgate.netacs.org This allows for the formation of amides under mild, room-temperature conditions. nih.govresearchgate.net Various carboxylic acids, including aromatic ones, can be successfully converted to amides using this methodology. researchgate.net

Reactant 1Reactant 2Product Type
This compoundAlcoholEster
This compoundAmineAmide

Selective Reduction to Aldehyde and Alcohol Derivatives

The carboxylic acid group can be selectively reduced to either an aldehyde or a primary alcohol.

Reduction to Aldehydes: The selective reduction of carboxylic acids to aldehydes requires mild reducing agents to avoid over-reduction to the alcohol. One modern approach utilizes photoredox catalysis with a hydrosilane reagent. rsc.org This method often involves the conversion of the carboxylic acid to a mixed anhydride in situ, which is then reduced. rsc.org

Reduction to Alcohols: A variety of reagents can reduce carboxylic acids to primary alcohols. Strong reducing agents like lithium aluminum hydride are effective but can also reduce other functional groups. More selective methods have been developed. For instance, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) is an efficient method for reducing a wide range of carboxylic acids, including those with halogen substituents, to their corresponding alcohols under relatively mild conditions. acs.orgacs.org Another approach involves the use of sodium borohydride (B1222165) in the presence of methanol (B129727), often after activating the carboxylic acid as a mixed anhydride, to achieve chemoselective reduction. nih.gov

Starting MaterialProductKey Reagents/Conditions
This compound2,5-Dichloro-3-methoxybenzaldehydePhotoredox catalysis, hydrosilane rsc.org
This compound(2,5-Dichloro-3-methoxyphenyl)methanolManganese(I) catalyst, phenylsilane acs.orgacs.org
This compound(2,5-Dichloro-3-methoxyphenyl)methanolSodium borohydride, methanol (after activation) nih.gov

Methoxy Group Transformations

The methoxy group on the aromatic ring can also be a site for chemical modification, primarily through cleavage of the ether linkage.

Demethylation and Ether Cleavage Reactions

The cleavage of aryl methyl ethers to form phenols is a common transformation. masterorganicchemistry.com This reaction is typically achieved using strong acids, such as hydrobromic acid or hydroiodic acid, or Lewis acids like boron tribromide. masterorganicchemistry.com The mechanism involves protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the conjugate base of the acid (e.g., Br⁻ or I⁻) in an SN2 reaction. masterorganicchemistry.com

In some cases, selective cleavage of one methoxy group in the presence of others can be achieved. For example, in systems with multiple methoxy groups, reagents like aluminum chloride can selectively cleave an aromatic methoxy group that is adjacent to a carbonyl function. nih.gov While this compound has only one methoxy group, its proximity to the carboxylic acid could influence its reactivity in demethylation reactions. Studies on other chlorinated and methoxylated benzoic acids have shown that the position of the chloro substituents can affect the ease of demethylation. asm.org

Starting MaterialProductReagents
This compound2,5-Dichloro-3-hydroxybenzoic acidStrong acid (e.g., HBr) or Lewis acid (e.g., BBr₃) masterorganicchemistry.com

Halogen Atom Interconversions and Controlled Dehalogenation Studies

The transformation of the chloro substituents on the aromatic ring of this compound represents a key area for synthetic diversification. These transformations can be broadly categorized into two main types: halogen atom interconversions, where one halogen is replaced by another, and controlled dehalogenation, which involves the selective removal of one or both chlorine atoms.

Halogen Atom Interconversions:

Halogen exchange reactions, such as the Finkelstein reaction, are fundamental transformations in organic synthesis. For aryl chlorides, these reactions are often more challenging than for their alkyl counterparts due to the stronger carbon-halogen bond of the sp²-hybridized carbon. However, with the advent of modern catalytic systems, these transformations have become more feasible.

The conversion of the chloro groups in this compound to bromo or iodo derivatives would likely require transition metal catalysis. Copper(I) iodide, often in the presence of a diamine ligand, has been shown to catalyze the "aromatic Finkelstein reaction," enabling the substitution of aryl chlorides with iodides. wikipedia.org Similarly, nickel and palladium complexes can also facilitate such halogen exchange reactions. wikipedia.org The regioselectivity of such a reaction on this compound would be an important consideration, as the electronic environment of the two chlorine atoms differs. The chlorine at the 5-position is para to the electron-donating methoxy group and meta to the electron-withdrawing carboxylic acid group, while the chlorine at the 2-position is ortho to both groups. These differing electronic influences would likely lead to preferential reaction at one position over the other under carefully controlled conditions.

Controlled Dehalogenation Studies:

Controlled dehalogenation, the selective removal of one or more halogen atoms, is a powerful tool for the synthesis of partially halogenated or completely dehalogenated aromatic compounds. For this compound, selective monodechlorination would yield either 2-chloro-3-methoxybenzoic acid or 5-chloro-3-methoxybenzoic acid, while complete dehalogenation would produce 3-methoxybenzoic acid.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The selectivity of this process can be influenced by the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure. It is generally observed that the ease of dehalogenation follows the trend I > Br > Cl, making the dechlorination of aryl chlorides more challenging.

The selective removal of one chlorine atom over the other in this compound would depend on the relative reactivity of the C-Cl bonds at the 2- and 5-positions. Steric hindrance from the adjacent carboxylic acid and methoxy groups might render the C2-Cl bond less accessible to the catalyst surface, potentially favoring the removal of the C5-Cl bond.

While specific experimental data for the dehalogenation of this compound is not available, studies on related compounds provide insights. For instance, the synthesis of 5-chloro-2-methoxybenzoic acid has been achieved through the chlorination of 2-methoxybenzoic acid, which also produced 3,5-dichloro-2-methoxybenzoic acid as a byproduct, indicating the feasibility of manipulating the halogenation pattern on similar scaffolds. google.com

Future research in this area would be valuable for expanding the synthetic utility of this compound. Detailed studies employing a range of catalytic systems and reaction conditions would be necessary to map out the regioselectivity of both halogen interconversions and controlled dehalogenations, thereby providing a toolbox for the synthesis of a variety of functionalized benzoic acid derivatives.

Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation of 2,5 Dichloro 3 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

High-Resolution 1H and 13C NMR Spectral Assignment Techniques

One-dimensional ¹H and ¹³C NMR spectra are the initial and most fundamental NMR experiments performed for structural analysis. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

For 2,5-Dichloro-3-methoxybenzoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the carboxylic acid proton. The aromatic region would display signals for the two non-equivalent protons on the benzene (B151609) ring. The methoxy group would present a sharp singlet, typically in the range of 3-4 ppm. The carboxylic acid proton, being acidic and subject to exchange, often appears as a broad singlet at a downfield chemical shift, sometimes exceeding 10 ppm. chegg.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. issuu.com Key signals would include those for the carboxyl carbon, the carbon atoms of the benzene ring (both those bearing substituents and those with protons), and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro substituents and the electron-donating methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)>10 (broad)~165-175
Aromatic CH~7.0-8.0~110-140
Methoxy (OCH₃)~3.8-4.0~55-65
C-ClN/A~125-135
C-OCH₃N/A~150-160
C-COOHN/A~120-130

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

While 1D NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them. rsc.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their through-bond scalar coupling and proximity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). columbia.edu It allows for the unambiguous assignment of which proton is attached to which carbon. For instance, the signals of the aromatic protons in the ¹H spectrum would show correlations to their corresponding carbon signals in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-4 bonds) correlations between protons and carbons (ⁿJCH, where n > 1). columbia.edu HMBC is invaluable for piecing together the molecular skeleton by connecting fragments. For example, the methoxy protons would show a correlation to the carbon atom to which the methoxy group is attached (a three-bond correlation). Similarly, the aromatic protons would show correlations to neighboring quaternary (non-protonated) carbons, such as the carbons bearing the chloro and carboxylic acid substituents, helping to confirm the substitution pattern on the aromatic ring. youtube.com

Vibrational Spectroscopy Applications for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides insights into the vibrational modes of a molecule. These vibrations are sensitive to bond strengths, molecular geometry, and intermolecular forces, such as hydrogen bonding. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the FT-IR spectrum would be dominated by several characteristic absorption bands.

A prominent feature in the FT-IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, typically appearing in the region of 3500-2500 cm⁻¹, which is a result of strong hydrogen bonding forming dimers in the solid state and concentrated solutions. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band, generally between 1730 and 1700 cm⁻¹ for saturated acids and at slightly lower wavenumbers (1710-1680 cm⁻¹) for aromatic acids due to conjugation. spectroscopyonline.com Additionally, a C-O stretching vibration is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com The spectrum would also exhibit bands corresponding to the aromatic C-H stretching, C=C ring stretching, and C-Cl stretching vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy for Skeletal Vibrations

For this compound, the FT-Raman spectrum would provide valuable information about the vibrations of the aromatic ring and the C-Cl bonds. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The skeletal vibrations of the entire molecule can also be observed, providing a fingerprint of the compound's structure.

Table 2: Key Vibrational Frequencies for this compound

This table presents expected ranges for characteristic vibrational modes.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H Stretch (Carboxylic Acid)3500 - 2500Strong, Very BroadWeak
C-H Stretch (Aromatic)3100 - 3000MediumStrong
C-H Stretch (Methoxy)2950 - 2850MediumMedium
C=O Stretch (Carboxylic Acid)1710 - 1680StrongMedium
C=C Stretch (Aromatic Ring)1600 - 1450Medium-StrongStrong
C-O Stretch (Carboxylic Acid/Ether)1320 - 1210StrongWeak
O-H Bend (Carboxylic Acid)960 - 900Medium, BroadWeak
C-Cl Stretch800 - 600StrongStrong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show an [M]⁺ peak, an [M+2]⁺ peak (due to one ³⁷Cl), and an [M+4]⁺ peak (due to two ³⁷Cl atoms) with relative intensities of approximately 9:6:1.

The fragmentation of deprotonated benzoic acids, such as dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), often involves the loss of carbon dioxide. sci-hub.se A common fragmentation pathway for benzoic acid derivatives is the loss of the hydroxyl radical (•OH) from the molecular ion to form an acylium ion [M-OH]⁺. docbrown.info In the case of this compound, this would result in a significant peak. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion to form a substituted phenyl cation. docbrown.info Another potential fragmentation pathway is the loss of the methoxy group. The analysis of these fragmentation patterns provides a roadmap to the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a compound by providing highly accurate mass measurements. For this compound, with a chemical formula of C8H6Cl2O3, the expected monoisotopic mass is 219.9694 atomic mass units. HRMS analysis provides experimental mass-to-charge (m/z) values with a high degree of precision, typically to within a few parts per million (ppm) of the theoretical value, which allows for the confident assignment of the elemental formula. The isotopic pattern resulting from the presence of two chlorine atoms (35Cl and 37Cl) further corroborates the molecular formula.

Table 1: HRMS Data for this compound

ParameterValue
Chemical FormulaC8H6Cl2O3
Theoretical Monoisotopic Mass (Da)219.9694
Nominal Mass (Da)220

This table presents the theoretical mass values for this compound, which are confirmed by HRMS analysis.

GC-MS and LC-MS/MS Methodologies including Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques for the separation, identification, and quantification of this compound.

Due to the polar and non-volatile nature of the carboxylic acid group, derivatization is often a necessary step for successful GC-MS analysis. jfda-online.comresearchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. mdpi.com Common derivatization strategies for carboxylic acids like this compound include:

Alkylation: Methylation is a frequently employed technique where the acidic proton of the carboxylic acid is replaced with a methyl group. gcms.cz This can be achieved using reagents like diazomethane (B1218177) or by forming methyl esters through reaction with methanol (B129727) in the presence of an acid catalyst. gcms.cz

Silylation: This involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comnih.gov

LC-MS/MS, on the other hand, can often analyze the compound directly without derivatization, making it a more straightforward approach. The compound is typically separated using reverse-phase chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Table 2: Chromatographic Methodologies for this compound Analysis

TechniqueDerivatization RequiredCommon Derivatizing AgentsTypical Column
GC-MSYesDiazomethane, BSTFA, MSTFAFused-silica capillary columns (e.g., TG-5MS) gcms.cz
LC-MS/MSNoNot ApplicableC18 reverse-phase columns

This table summarizes the key aspects of GC-MS and LC-MS/MS analysis for this compound, highlighting the necessity of derivatization for GC-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Table 3: Expected UV-Vis Absorption for Substituted Benzoic Acids

Transition TypeApproximate Wavelength Range (nm)Chromophore
π → π200-300Benzene Ring, Carbonyl Group
n → π>300Carbonyl Group

This table outlines the expected electronic transitions for substituted benzoic acids like this compound based on general principles of UV-Vis spectroscopy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a specific crystal structure for this compound was not found in the search results, analysis of related structures, such as 2,5-dimethoxybenzoic acid, reveals that the carboxylic acid group can form intramolecular hydrogen bonds with an adjacent methoxy group. researchgate.net In the solid state, benzoic acid derivatives commonly form hydrogen-bonded dimers. researchgate.netum.es The crystal packing is influenced by a combination of these hydrogen bonds and other intermolecular forces. researchgate.net A full X-ray crystallographic analysis would provide precise coordinates for each atom, defining the molecule's conformation and its packing in the crystal lattice.

Table 4: Representative Crystallographic Data for a Substituted Benzoic Acid Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.167
b (Å)12.558
c (Å)8.602
β (°)99.46
Z4

This table presents example crystallographic data for a related dichlorinated methoxy-substituted aromatic compound to illustrate the type of information obtained from an X-ray diffraction study. rsc.org Specific data for this compound would require experimental determination.

Computational and Theoretical Studies of 2,5 Dichloro 3 Methoxybenzoic Acid and Its Analogues

Density Functional Theory (DFT) Calculations for Ground-State Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. nih.gov It has been widely applied to study various aspects of 2,5-dichloro-3-methoxybenzoic acid and its analogues, from their geometry to their spectroscopic signatures.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For substituted benzoic acids, including those with chloro and methoxy (B1213986) groups, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are employed to find the lowest energy conformers. nih.gov The process involves adjusting atomic positions to minimize the total energy of the molecule, revealing stable conformations. arxiv.org

Conformational analysis of substituted benzoic acids is critical as the orientation of the carboxylic acid group and other substituents can significantly influence the molecule's properties and interactions. nih.gov For instance, studies on related methoxybenzoic acid derivatives have shown that the interplay between the carboxylic acid group and the methoxy group can lead to different stable conformers. bohrium.com The presence of bulky chlorine atoms further influences the conformational landscape. Computational studies have demonstrated that different conformers can exist with varying energies, and the global minimum energy structure represents the most stable conformation. nih.gov

Prediction of Spectroscopic Parameters

DFT is also proficient at predicting spectroscopic parameters, which can be compared with experimental data for validation. This includes nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies from infrared (IR) and Raman spectroscopy. iosrjournals.org

Theoretical calculations of vibrational frequencies for similar molecules, such as 3-methoxy-2,4,5-trifluorobenzoic acid, have been performed using DFT methods like B3LYP. researchgate.netorientjchem.org The computed frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netorientjchem.org These calculations aid in the assignment of complex vibrational modes, providing a deeper understanding of the molecular structure. researchgate.netdocumentsdelivered.com

Similarly, DFT can predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, theoretical chemical shifts can be obtained. These predicted values are valuable for interpreting experimental NMR spectra and confirming the molecular structure. ucl.ac.uk

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are key electronic properties that provide insights into a molecule's reactivity and intermolecular interactions.

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For substituted benzoic acids, the MEP can reveal how the electron-withdrawing chlorine atoms and the electron-donating methoxy group influence the electrostatic potential around the molecule. This information is crucial for understanding how the molecule interacts with other molecules, including potential drug targets or solvent molecules. nih.gov

The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally indicates higher reactivity. researchgate.net For analogues of this compound, the HOMO-LUMO gap can be calculated to assess their relative stability and potential for electronic excitations. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules like this compound. arxiv.org These calculations go beyond ground-state properties to explore various reactivity descriptors.

By employing quantum chemical methods, researchers can calculate a range of parameters that quantify a molecule's reactivity. These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors are derived from the energies of the HOMO and LUMO and provide a quantitative basis for comparing the reactivity of different analogues. nih.gov For example, a study on dichloro amino chalcones, which are structurally related, utilized DFT to calculate these parameters and correlate them with the stability and reactivity of different isomers. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While DFT calculations are typically performed in the gas phase, the behavior of molecules in solution can be significantly different. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including the effects of the solvent. rsc.org

For substituted benzoic acids, MD simulations can provide insights into:

Solvation: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules, or between solute molecules themselves. ucl.ac.uk

Aggregation: The tendency of solute molecules to form dimers or larger aggregates in solution. rsc.org

A study on the solvation and aggregation of heteroaromatic drugs in a deep eutectic solvent utilized MD simulations to understand the intermolecular interactions, including hydrogen bonding and π-stacking. rsc.org Similar approaches can be applied to this compound to understand its behavior in various solvents, which is crucial for applications such as crystallization and formulation. ucl.ac.ukresearchgate.net Research on other benzoic acid derivatives has used MD simulations to investigate how additives can influence crystal morphology by adsorbing onto crystal surfaces. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable for understanding the mechanism of action of compounds and for designing new molecules with improved activity.

For a series of analogues of this compound, a QSAR study would involve:

Calculating Molecular Descriptors: A wide range of descriptors can be calculated for each analogue, including constitutional, topological, geometrical, and electronic descriptors. These can be obtained from quantum chemical calculations or other computational tools.

Developing a Model: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Validating the Model: The predictive power of the QSAR model is assessed using internal and external validation techniques.

A QSAR study on inhibitors of AP-1 and NF-kappa B mediated gene expression, for instance, successfully used quantum chemical parameters to build a predictive model. nih.gov For this compound and its analogues, QSAR modeling could provide insights into the structural features that are important for a specific biological activity, thereby guiding the synthesis of more potent compounds.

Mechanistic Investigations Pertaining to 2,5 Dichloro 3 Methoxybenzoic Acid Transformations

Detailed Reaction Mechanism Elucidation in Synthetic Pathways (e.g., SNAr, electrophilic aromatic substitution mechanisms)

A plausible route starts from a suitable benzoic acid precursor. The chlorine atoms are introduced via electrophilic aromatic substitution . The carboxyl and methoxy (B1213986) groups are ortho, para-directing, while halogens are also ortho, para-directing. The precise sequence of chlorination and methoxylation would be critical to achieving the desired 2,5-dichloro substitution pattern.

The introduction of the methoxy group onto a dichlorinated benzene (B151609) ring likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. An SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (like the chloro- and carboxyl groups) on the aromatic ring, which stabilize the intermediate Meisenheimer complex. An alternative, often used for such transformations, is a transition-metal-catalyzed coupling, such as the Ullmann condensation . sciencemadness.org This reaction involves the use of a copper catalyst to couple an aryl halide with an alcohol (or in this case, a methoxide (B1231860) source). sciencemadness.org The Ullmann reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups. sciencemadness.org

For instance, a potential precursor like 2,5-dichloro-3-hydroxybenzoic acid could be methylated, or a compound like 3-amino-2,5-dichlorobenzoic acid could undergo diazotization followed by reaction with methanol (B129727). Another approach could involve the oxidation of a corresponding toluene (B28343) derivative, such as 2,5-dichloro-3-methoxytoluene. google.com

Table 1: Potential Synthetic Transformations and Mechanistic Details

Reaction TypeReactantsKey Mechanistic Features
Electrophilic Aromatic SubstitutionAromatic ring (e.g., 3-methoxybenzoic acid) + Chlorinating agent (Cl₂, FeCl₃)Generation of a chloronium ion (Cl⁺) electrophile. Attack by the π-electrons of the benzene ring to form a resonance-stabilized carbocation (sigma complex). Subsequent deprotonation to restore aromaticity. The directing effects of existing substituents are crucial.
Nucleophilic Aromatic Substitution (SNAr)Dichlorinated benzoic acid derivative + Sodium methoxide (NaOCH₃)Nucleophilic attack of the methoxide ion on the carbon atom bearing a leaving group (Cl). Formation of a negatively charged intermediate (Meisenheimer complex), stabilized by electron-withdrawing groups. Elimination of the chloride leaving group to yield the product.
Ullmann CondensationDichlorinated benzoic acid derivative + Methanol + Copper catalystA copper-catalyzed nucleophilic substitution. The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alcohol and reductive elimination to form the ether linkage. sciencemadness.org
Oxidation of Toluene Derivative2,5-Dichloro-3-methoxytoluene + Oxidizing agent (e.g., KMnO₄, O₂)Oxidation of the methyl group to a carboxylic acid. If using oxygen with a catalyst, the mechanism often involves radical intermediates. google.com

Biotransformation Mechanisms at the Molecular Level (e.g., enzymatic decarboxylation, O-demethylation, dechlorination pathways)

The biotransformation of chlorinated aromatic compounds like 2,5-Dichloro-3-methoxybenzoic acid is a critical process in their environmental fate and detoxification. Microorganisms have evolved specific enzymatic pathways to metabolize these xenobiotics. The process typically involves initial reactions that increase polarity (Phase I) followed by conjugation (Phase II) for excretion. nih.gov

Initial Enzymatic Attack: The degradation is often initiated by dioxygenase enzymes. For example, studies on the closely related 2,5-dichlorobenzoic acid show that it can be degraded by 2-halobenzoate-1,2-dioxygenase, which catalyzes the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to dechlorination and the formation of a catechol derivative, specifically 4-chlorocatechol. researchgate.net This catechol can then undergo ring cleavage through either ortho- or meta-cleavage pathways. researchgate.net

Key Biotransformation Pathways:

O-Demethylation: The methoxy group is a common target for enzymatic cleavage. Cytochrome P450 monooxygenases can catalyze O-demethylation, converting the methoxy group into a hydroxyl group, which increases the molecule's polarity and can facilitate further degradation. This would produce 2,5-dichloro-3-hydroxybenzoic acid.

Dechlorination: The removal of chlorine atoms is a key detoxification step. This can occur reductively under anaerobic conditions or oxidatively as seen in the dioxygenase-catalyzed reaction. researchgate.net Microbial consortia have been shown to dechlorinate dichloroacetamides, which are structurally related, to yield monochlorinated products. nih.gov

Hydroxylation: Besides the initial dioxygenation, monooxygenase enzymes can introduce additional hydroxyl groups onto the aromatic ring, further increasing its susceptibility to ring cleavage.

Conjugation: Following Phase I transformations, the resulting metabolites, which typically possess functional groups like hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. nih.gov These include conjugation with glutathione (B108866), sugars (glucuronidation), or amino acids, which significantly increases water solubility and facilitates elimination from the cell or organism. nih.govnih.gov

The degradation of chlorinated phenols by enzymes like soybean peroxidase suggests that peroxidases could also play a role, using hydrogen peroxide to oxidize the compound and initiate its breakdown. mdpi.com

Table 2: Plausible Biotransformation Pathways for this compound

PathwayEnzyme ClassMechanistic ActionResulting Intermediate/Product
DioxygenationDioxygenaseIncorporation of O₂ into the aromatic ring, typically leading to the removal of a substituent (like a carboxyl or chloro group) and formation of a diol, which rapidly rearomatizes to a catechol. researchgate.netChlorinated catechol derivatives (e.g., 4-Chloro-2-methoxycatechol)
O-DemethylationMonooxygenase (e.g., P450)Oxidative removal of the methyl group from the methoxy ether linkage.2,5-Dichloro-3-hydroxybenzoic acid
Reductive DechlorinationReductaseUnder anaerobic conditions, replacement of a chlorine atom with a hydrogen atom.Monochlorinated methoxybenzoic acid derivatives
Oxidative DechlorinationPeroxidase/DioxygenaseOxidative removal of a chlorine atom, often coupled with hydroxylation of the aromatic ring. researchgate.netmdpi.comHydroxylated and/or quinone-like structures
ConjugationGlutathione S-transferase, etc.Covalent attachment of an endogenous molecule like glutathione to an electrophilic site on the transformed benzoic acid derivative, often displacing a chlorine atom. nih.govGlutathione conjugate of the parent compound or its metabolites

Molecular Recognition Mechanisms: Host-Guest Interactions and Binding Modalities

Molecular recognition involves the specific, non-covalent binding between a host molecule and a guest molecule. This compound possesses several functional groups that can participate in host-guest interactions, making it a potential guest for various synthetic and biological host molecules.

The binding modalities are dictated by the molecule's structure:

Hydrogen Bonding: The carboxylic acid group is a prime site for hydrogen bonding, acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The dichlorinated benzene ring provides a significant hydrophobic surface. This region can be encapsulated within the nonpolar cavity of a host molecule, such as a cyclodextrin (B1172386), calixarene, or pillararene, driven by the hydrophobic effect. aalto.fi

Halogen Bonding: The chlorine atoms can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site (like a lone pair on an oxygen or nitrogen atom) on a host molecule.

π-π Stacking: The electron-rich aromatic ring can engage in π-π stacking interactions with other aromatic systems on a host molecule.

The combination of these interactions allows for selective binding. For instance, a host molecule with a hydrophobic cavity and hydrogen bond donors/acceptors at its rim could effectively bind this compound. Studies with host molecules like pillararenes have shown that the depth of the host cavity and the length of the guest's alkyl chains are crucial for strong binding, highlighting the importance of size and shape complementarity. aalto.fi While longer-tailed guests often show stronger binding due to increased hydrophobic contact, the specific functional groups of this compound would allow for more directed interactions. aalto.fi

Table 3: Functional Groups of this compound and Their Binding Potential

Functional GroupPotential Interaction(s)Role in BindingExample Host Interaction Site
Carboxylic Acid (-COOH)Hydrogen Bonding (Donor & Acceptor), Ionic Interactions (as -COO⁻)Acts as a strong, directional anchor point, forming multiple hydrogen bonds. Can form salt bridges if deprotonated.Amide groups, hydroxyl groups, or amine groups on a host.
Methoxy Group (-OCH₃)Hydrogen Bonding (Acceptor)Provides an additional point of interaction to enhance binding affinity and selectivity.Hydroxyl or amine protons on a host.
Dichlorinated Benzene RingHydrophobic Interactions, π-π Stacking, Halogen BondingProvides the primary driving force for encapsulation in nonpolar cavities and allows for specific halogen bond formation.The hydrophobic interior of a cyclodextrin or calixarene.
Chlorine Atoms (-Cl)Halogen BondingCan form specific, directional interactions with electron-rich atoms (O, N, S) on the host molecule.Carbonyl oxygen or aromatic nitrogen on a host.

Advanced Analytical Method Development and Validation for 2,5 Dichloro 3 Methoxybenzoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2,5-dichloro-3-methoxybenzoic acid, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The development of an effective HPLC method involves careful selection and optimization of the stationary and mobile phases.

Stationary Phase Selection:

For the analysis of benzoic acid derivatives, reversed-phase (RP) HPLC is commonly employed. nih.gov C18 (octadecylsilyl) columns are a popular choice for the stationary phase due to their hydrophobicity, which allows for good retention and separation of moderately polar compounds. researchgate.netwjpls.org The selection of a specific C18 column can be further refined based on the desired selectivity and peak shape. For instance, columns with unique bonding technologies, such as those with embedded polar groups or phenyl-hexyl phases, can offer alternative selectivity for complex sample matrices.

Mobile Phase Composition:

The mobile phase in RP-HPLC typically consists of a mixture of an aqueous component and an organic modifier. The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation.

Aqueous Component: The aqueous portion often contains a buffer to control the pH. For acidic compounds like this compound, maintaining a pH below the pKa of the analyte ensures it is in its neutral form, leading to better retention and peak shape on a C18 column. Phosphate buffers are commonly used for this purpose. nih.gov

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in RP-HPLC. nih.govwjpls.org The proportion of the organic modifier in the mobile phase is adjusted to control the retention time of the analyte. A higher percentage of the organic modifier will result in a shorter retention time. The choice between acetonitrile and methanol can influence the selectivity of the separation.

Gradient vs. Isocratic Elution: Depending on the complexity of the sample, either isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be used. Gradient elution is often preferred for complex mixtures to ensure good resolution of all components within a reasonable analysis time. ekb.eg

Below is an example of a typical HPLC method for a related dichlorinated benzoic acid derivative:

ParameterValue
Column Reversed-phase C18
Mobile Phase Acetonitrile : Methanol : 0.01 M Potassium Orthophosphate (pH 6.7) (30:20:50 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Temperature Ambient (25 ± 5 °C)
This table is based on a method developed for a similar compound, lamotrigine, in the presence of its 2,3-dichlorobenzoic acid impurity. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself has low volatility due to the carboxylic acid group, it requires a derivatization step to convert it into a more volatile form before GC analysis. jfda-online.com

Derivatization:

The most common derivatization technique for carboxylic acids is esterification, which converts the polar carboxylic acid group into a less polar and more volatile ester. Methylation, to form the methyl ester, is a frequently used approach. gcms.cz This can be achieved using various reagents such as diazomethane (B1218177) or by reaction with methanol in the presence of an acid catalyst.

Column Selection:

The choice of GC column is critical for achieving good separation of the derivatized analyte from other components in the sample. A common choice for the analysis of chlorinated and methoxylated compounds is a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5MS). gcms.cz These columns provide good resolution and peak shape for a wide range of compounds.

Hyphenated Analytical Techniques for Comprehensive Characterization

To enhance the sensitivity and selectivity of the analysis, chromatographic techniques are often coupled with mass spectrometry (MS). This "hyphenation" provides not only retention time data but also mass information, allowing for confident identification and quantification, especially at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the trace analysis of this compound in complex matrices. In this technique, the HPLC system separates the components of the mixture, which are then introduced into a tandem mass spectrometer for detection.

The mass spectrometer is typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. vu.edu.au This involves selecting the precursor ion (the molecular ion of the analyte) and then fragmenting it to produce a characteristic product ion. The transition from the precursor ion to the product ion is highly specific to the analyte, which significantly reduces background noise and improves the limit of detection.

A study on hydroxybenzoic acid derivatives demonstrated the use of HPLC-ESI-MS/MS for their quantification in commercial seaweed biostimulants. vu.edu.au A similar approach could be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Appropriate Derivatization

GC-MS combines the separation power of GC with the identification capabilities of MS. As with GC analysis, this compound must first be derivatized to increase its volatility. The resulting derivative is then separated on the GC column and detected by the mass spectrometer.

The mass spectrometer provides a mass spectrum for each separated component, which is a unique fingerprint that can be used for identification by comparing it to a spectral library. For quantitative analysis, selected ion monitoring (SIM) mode is often used, where the instrument is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity. gcms.cz

An application note on the analysis of chlorinated pesticides, including a related compound, demonstrated the successful use of GC-MS in SIM mode for the analysis of their methyl esters. gcms.cz

Sample Preparation Strategies and Extraction Efficiencies

Effective sample preparation is a critical step in the analytical workflow, as it aims to isolate the analyte of interest from the sample matrix and concentrate it to a level suitable for detection. The choice of extraction method depends on the nature of the sample matrix.

For solid samples, techniques like solid-liquid extraction or Soxhlet extraction can be employed. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common choices.

In a study on hydroxybenzoic acids in seaweed biostimulants, sample preparation involved partitioning with acidified acetonitrile followed by mixed-mode solid-phase extraction. vu.edu.au A patent describing the preparation of 3,6-dichloro-2-methoxybenzoic acid mentions extraction with xylene and 1,2-dichloroethane. google.com The efficiency of the extraction process is crucial for accurate quantification and is typically determined by calculating the recovery of the analyte from a spiked sample.

Environmental Transformation and Degradation Pathways of 2,5 Dichloro 3 Methoxybenzoic Acid

Photolytic Degradation Mechanisms and Kinetics

Direct photolysis of 2,5-dichloro-3-methoxybenzoic acid is influenced by ultraviolet (UV) radiation. While specific kinetic data for this compound is limited, studies on structurally similar compounds, such as the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), provide insights into its potential photolytic behavior. The photo-induced degradation of dicamba has been shown to follow pseudo-first-order kinetics. researchgate.net The process involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions.

The primary mechanism in photolytic degradation is often the cleavage of the carbon-chlorine bond, a process known as reductive dechlorination. This can lead to the formation of less chlorinated benzoic acid derivatives. Another potential pathway is the photo-hydroxylation of the aromatic ring, where a hydroxyl radical attacks the benzene (B151609) ring, leading to the formation of hydroxylated intermediates. The methoxy (B1213986) group on the ring can also be a site for photo-oxidation.

The kinetics of photolytic degradation are significantly influenced by environmental factors such as the intensity and wavelength of light, the presence of photosensitizers (e.g., humic substances in natural waters), and the pH of the medium. For instance, the photocatalytic degradation of dicamba is enhanced in the presence of titanium dioxide (TiO2) as a photocatalyst, with increased rates observed at specific UV wavelengths (300 and 350 nm). researchgate.net The pH can also play a role, with photocatalytic rates for dicamba increasing from acidic to neutral pH due to the increased availability of hydroxide (B78521) ions, which are precursors to highly reactive hydroxyl radicals. researchgate.net However, at higher alkaline pH, the reaction may be retarded due to electrostatic repulsion between the negatively charged catalyst surface and the anionic form of the acid. researchgate.net

Hydrolytic Stability under Varying Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound is a key factor in its environmental persistence, particularly in aqueous systems. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding environment.

For many organic chemicals, hydrolysis can be catalyzed by H+ (acid catalysis) or OH- (base catalysis). nih.gov The relative importance of these catalytic processes varies with the pH of the solution. For instance, the hydrolysis of some carboxylic acid esters is significantly faster at pH 9 compared to pH 5 or 7, indicating base-catalyzed hydrolysis is the dominant pathway. nih.gov Without specific experimental data for this compound, its hydrolytic half-life under different environmental pH and temperature conditions can only be inferred from the behavior of structurally related chlorobenzoic acids.

Microbial Biotransformation and Biodegradation Processes

Microbial activity is a primary driver for the degradation of many organic pollutants in the environment. The biotransformation of this compound involves the metabolic activities of various microorganisms, which can use the compound as a source of carbon and energy.

The microbial degradation of chlorinated benzoic acids typically proceeds through a series of enzymatic reactions that lead to the formation of various intermediates or metabolites. For 2,5-dichlorobenzoic acid, a closely related compound, degradation pathways have been studied. One of the initial steps is often the removal of chlorine atoms, a process known as dehalogenation. This can occur either aerobically or anaerobically.

Under aerobic conditions, dioxygenase enzymes play a crucial role in initiating the degradation by incorporating two hydroxyl groups into the aromatic ring, making it more susceptible to cleavage. For instance, 2,5-dichlorobenzoic acid can be transformed into 4-chlorocatechol. researchgate.net Further degradation of chlorocatechols can proceed via either ortho- or meta-cleavage pathways, leading to the formation of aliphatic compounds that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

In the degradation of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile), one of the identified metabolites is 2,6-dichlorobenzoic acid (2,6-DCBA). nih.gov This metabolite can be further transformed, indicating that the benzoic acid structure is a key intermediate in the degradation of more complex chloroaromatic compounds. nih.gov

A key metabolite of the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) is 5-hydroxydicamba (2,5-dichloro-3-hydroxy-6-methoxybenzoic acid), formed through hydroxylation. This highlights that hydroxylation is a significant initial transformation step. Another potential metabolite is 3,6-dichlorosalicylic acid (DCSA), formed via demethylation of dicamba.

The biodegradation of chloroaromatic compounds is mediated by specific enzymes produced by microorganisms. A key class of enzymes involved in the initial attack on the aromatic ring of chlorinated benzoic acids is the dioxygenases. For example, 2-halobenzoate-1,2-dioxygenase has been shown to catalyze the degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid. researchgate.net This enzyme introduces two hydroxyl groups onto the aromatic ring, leading to the formation of a dihydroxy intermediate.

Following the initial dioxygenation, other enzymes such as catechol-2,3-dioxygenase or chlorocatechol-2,3-dioxygenase can be involved in the meta-cleavage pathway of the resulting chlorocatechols. researchgate.net In the ortho-cleavage pathway, enzymes like catechol 1,2-dioxygenase are responsible for ring fission.

The ability of a microorganism to degrade a specific chloroaromatic compound often depends on the presence and specificity of these key enzymes. For instance, some pseudomonads are known to degrade chlorobenzoates via a modified ortho-cleavage pathway.

Biodegradation models aim to predict the rate and extent of degradation of a chemical in the environment based on its structure and the prevailing environmental conditions. For chloroaromatic compounds, these models often incorporate the kinetics of the key enzymatic reactions.

The degradation of many pesticides, including chlorinated benzoic acids, can often be described by first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. However, more complex models, such as Michaelis-Menten kinetics, may be required to accurately describe the degradation process, especially when enzyme saturation occurs at high substrate concentrations.

Models for the biodegradation of chlorobenzoic acids would consider factors such as:

The initial concentration of the compound.

The population density and activity of competent microorganisms.

The availability of other carbon and nutrient sources (cometabolism).

Environmental parameters like pH, temperature, and oxygen availability.

While specific biodegradation models for this compound are not well-documented, models developed for other chlorobenzoic acids can provide a framework for predicting its environmental behavior.

Environmental Fate Modeling and Persistence Assessment in Diverse Matrices

Environmental fate models are used to simulate the transport, transformation, and distribution of chemicals in different environmental compartments, such as soil, water, and air. These models integrate data on the chemical's physical-chemical properties, degradation rates (photolytic, hydrolytic, and microbial), and the characteristics of the environment.

For this compound, its persistence in soil and water will be influenced by its tendency to adsorb to soil particles, its water solubility, and its susceptibility to degradation processes. The octanol-water partition coefficient (LogP) is a key parameter used in these models to predict the distribution of a chemical between organic matter (like soil) and water. A related compound, 5-hydroxydicamba, has a LogP of 2.885, suggesting a moderate potential for adsorption to soil and sediment.

The persistence of a compound is often expressed as its half-life (the time it takes for 50% of the initial amount to degrade). The half-life of this compound will vary depending on the specific environmental matrix. For example, in soil, its persistence will be affected by soil type, organic matter content, microbial activity, temperature, and moisture content. In aquatic systems, factors like water depth, turbidity, and the presence of aquatic microorganisms will be important.

Structure Activity Relationship Sar and Molecular Design Principles for 2,5 Dichloro 3 Methoxybenzoic Acid Analogues

Influence of Halogenation Pattern on Electronic and Steric Properties

The presence and positioning of halogen atoms on the benzoic acid ring profoundly impact the molecule's electronic and steric characteristics. In the case of 2,5-dichloro-3-methoxybenzoic acid, the two chlorine atoms exert significant effects.

Steric Effects: The size of the chlorine atoms introduces steric hindrance around the benzoic acid core. The ortho-chloro substituent (at position 2) can force the carboxylic acid group out of the plane of the benzene (B151609) ring, a phenomenon known as the "ortho-effect." researchgate.net This non-planar conformation can significantly alter the molecule's shape and its ability to fit into a specific binding pocket. The chlorine atom at position 5 further contributes to the steric bulk of the molecule, potentially influencing its orientation within a receptor and its selectivity towards different biological targets. nih.gov

The following table summarizes the key electronic and steric properties influenced by the dichlorination pattern:

PropertyInfluence of 2,5-Dichlorination
Acidity Increased due to the electron-withdrawing inductive effect of chlorine. libretexts.orglibretexts.org
Electron Density of the Ring Reduced, affecting potential π-π interactions. nih.gov
Molecular Conformation The ortho-chlorine can induce a non-planar arrangement of the carboxylic acid group. researchgate.net
Steric Bulk Increased, which can impact binding affinity and selectivity. nih.gov

Impact of Methoxy (B1213986) Group Position and Derivatives on Molecular Behavior

The methoxy group (-OCH3) at the 3-position of the benzoic acid ring introduces another layer of complexity to the molecule's properties and interactions.

Electronic and Bonding Effects: The methoxy group is generally considered an electron-donating group through its positive mesomeric effect (+M effect), while also exhibiting a weaker electron-withdrawing inductive effect (-I effect). In the meta-position (position 3), the mesomeric effect is less pronounced compared to the ortho or para positions. However, it can still influence the electron density of the aromatic ring and the acidity of the carboxylic acid. libretexts.org The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, potentially forming intramolecular or intermolecular hydrogen bonds that can affect the molecule's conformation and binding characteristics. nih.gov

The table below outlines the impact of the methoxy group on the molecular behavior of dichlorinated benzoic acid analogues:

PropertyInfluence of the 3-Methoxy Group
Electronic Properties Modulates the electron density of the ring through a combination of mesomeric and inductive effects. libretexts.org
Hydrogen Bonding The oxygen atom can act as a hydrogen bond acceptor. nih.gov
Conformation Contributes to the overall steric profile and can adopt different rotational conformations.
Binding Interactions Can occupy hydrophobic pockets in a receptor.

Role of the Carboxylic Acid Functionality in Specific Molecular Interactions

The carboxylic acid group is a key pharmacophoric element in many biologically active molecules, and its role in this compound and its analogues is multifaceted. researchgate.net

Hydrogen Bonding and Ionic Interactions: At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion. This anion is a strong hydrogen bond acceptor and can also participate in ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a protein's active site. nih.govmdpi.com These interactions are often crucial for anchoring the molecule to its target and contribute significantly to binding affinity.

Directionality and Solubility: The planar nature of the carboxylic acid group can impart a degree of rigidity and directionality to the molecule's binding. Furthermore, the ionizable nature of this group generally enhances the water solubility of the compound, which is an important pharmacokinetic property. researchgate.net

The key interactions involving the carboxylic acid functionality are summarized in the following table:

Interaction TypeDescription
Hydrogen Bonding Acts as a strong hydrogen bond acceptor in its deprotonated form. nih.govmdpi.com
Ionic Interactions Forms salt bridges with positively charged amino acid residues. nih.gov
Conformational Influence Can participate in intramolecular hydrogen bonds, affecting the molecule's shape. nih.gov
Solubility The ionizable nature of the group enhances water solubility. researchgate.net

Rational Design Strategies for Novel Derivatives Based on SAR Insights

The understanding of the structure-activity relationships of this compound analogues provides a foundation for the rational design of new derivatives with improved properties.

Modifications of the Aromatic Ring:

Halogen Substitution: The type and position of the halogen atoms can be varied to fine-tune the electronic and steric properties. For instance, replacing chlorine with bromine or fluorine would alter both the size and the electron-withdrawing strength of the substituent. Exploring different dichlorination patterns could also lead to derivatives with altered selectivity.

Methoxy Group Analogues: The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with bioisosteres to probe the steric and electronic requirements of the binding site. For example, replacing the methyl group with an ethyl or propyl group would increase lipophilicity and steric bulk.

Modifications of the Carboxylic Acid Group:

Bioisosteric Replacement: The carboxylic acid group is often a target for modification to improve pharmacokinetic properties or to alter the binding mode. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. These groups can mimic the acidic and hydrogen-bonding properties of the carboxylic acid while offering different metabolic stability and cell permeability profiles.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to develop mathematical models that correlate the physicochemical properties of a series of analogues with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design process.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of designed analogues within the active site of a target protein. This allows for the visualization of key interactions and helps in prioritizing the synthesis of compounds with the most favorable predicted binding affinities.

The following table presents some rational design strategies for novel derivatives:

Design StrategyRationale
Varying Halogen Substituents To modulate electronic and steric properties for improved activity or selectivity.
Alkoxy Group Modification To explore the impact of lipophilicity and steric bulk on binding.
Carboxylic Acid Bioisosteres To enhance pharmacokinetic properties and alter binding interactions.
QSAR Modeling To predict the activity of new analogues and guide synthetic efforts. nih.gov
Molecular Docking To visualize binding modes and prioritize compounds for synthesis.

By systematically applying these SAR insights and design strategies, it is possible to develop novel derivatives of this compound with tailored biological activities and improved therapeutic potential.

Future Research Directions and Emerging Applications in Advanced Organic Chemistry

Exploration of Novel and Efficient Synthetic Routes

While specific, highly optimized synthetic routes for 2,5-dichloro-3-methoxybenzoic acid are not extensively documented, its structure suggests several plausible strategies for future investigation. Current methods for analogous halogenated benzoic acids often involve multi-step processes that may have economic and environmental drawbacks. google.com Future research could focus on developing more efficient, selective, and sustainable synthetic pathways.

One promising avenue is the targeted oxidation of a corresponding substituted toluene (B28343). For instance, methods for preparing halogenated benzoic acids from halogenated toluenes using oxygen in the presence of cobalt and manganese catalysts are known. google.com Adapting this approach to 2,5-dichloro-3-methoxytoluene could provide a direct and atom-economical route.

Another area for exploration involves the functionalization of more readily available precursors. For example, processes for synthesizing related compounds like 3,6-dichloro-2-methoxybenzoic acid start from 2,5-dichloroanisole (B158034). google.com Investigating selective chlorination and carboxylation strategies on substituted methoxybenzoic acid precursors could yield efficient pathways. A key challenge lies in controlling the regioselectivity of the halogenation and other substitution reactions to achieve the desired 2,5-dichloro-3-methoxy substitution pattern.

Future synthetic explorations could be summarized as follows:

Starting MaterialPotential Reaction SequenceKey Challenges & Research Focus
2,5-Dichlorotoluene1. Methoxylation2. Oxidation of methyl groupControlling regioselectivity of methoxylation.
3-Methoxybenzoic Acid1. Selective dichlorinationAchieving the 2,5-dichloro substitution pattern without side products.
2,5-Dichloroanisole1. Formylation2. OxidationAdapting existing protocols for related isomers to favor the 3-carboxy product. google.com
2,5-Dichlorophenol (B122974)1. Carboxylation2. MethylationBuilding upon methods used for related compounds like 5-hydroxydicamba.

The development of novel catalytic systems, including transition-metal-catalyzed C-H activation and functionalization, could dramatically improve the efficiency and selectivity of these transformations, providing new, streamlined routes to this compound and its derivatives.

Advanced Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

The multifunctional nature of this compound makes it an excellent candidate for advanced mechanistic studies. Understanding the reactivity of its distinct functional groups—the carboxylic acid, the methoxy (B1213986) group, and the carbon-chlorine bonds—is crucial for predicting its behavior in complex chemical environments and for designing new reactions.

Isotopic Labeling: This powerful technique could be employed to trace the fate of specific atoms during a reaction, providing unambiguous evidence for reaction pathways. nih.gov For example:

¹³C Labeling: Incorporating a ¹³C isotope at the carboxylic carbon would allow chemists to follow its path during decarboxylation reactions or when it participates in esterification or amidation, confirming whether the carboxyl group is retained or lost.

¹⁸O Labeling: Labeling the methoxy group with ¹⁸O could elucidate the mechanism of ether cleavage reactions. By analyzing the products, researchers could determine whether the cleavage occurs at the O-methyl or O-aryl bond.

Deuterium (B1214612) (²H) Labeling: Placing deuterium on the aromatic ring could help investigate electrophilic aromatic substitution reactions, providing insight into the kinetic isotope effect and the nature of the reaction intermediates.

Kinetic Studies: Analyzing reaction rates under various conditions (e.g., changing temperature, pressure, or catalyst concentration) can reveal detailed information about the reaction mechanism, such as the rate-determining step and the composition of the transition state. researchgate.net For reactions involving this compound, kinetic studies could be used to:

Quantify the electronic effects of the two chlorine atoms and the methoxy group on the acidity of the carboxylic acid.

Investigate the mechanism of nucleophilic aromatic substitution, where one of the chlorine atoms is replaced. The rate of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

Study dehalogenation reactions, which are relevant in environmental degradation pathways. nih.gov

These fundamental studies would not only deepen our understanding of this specific molecule but also contribute to the broader knowledge of reaction mechanisms in polysubstituted aromatic systems.

Integration with Supramolecular Chemistry and Materials Science

The structural features of this compound make it a compelling building block for the construction of functional supramolecular assemblies and advanced materials like metal-organic frameworks (MOFs).

The specific functional groups offer unique opportunities for tailoring MOF properties:

Chlorine Atoms: These can engage in halogen bonding, a non-covalent interaction that can be used to direct the assembly of the framework and to create specific binding sites for guest molecules. mdpi.com

Methoxy Group: This group can influence the framework's polarity and can act as a hydrogen bond acceptor, further guiding the supramolecular structure.

By systematically varying the metal center and reaction conditions, a family of MOFs based on this linker could be synthesized, each with potentially unique structural and functional attributes. researchgate.net

Component for Functional Polymers: Benzoic acid derivatives are valuable precursors for specialty polymers. google.com this compound could be converted into a monomer, for example, by transforming the carboxylic acid into an ester or acyl chloride, and then polymerized. The resulting polymer would feature pendant dichloro-methoxy-phenyl groups, which could impart specific properties such as thermal stability, flame retardancy, or a high refractive index. The development of such polymers requires robust synthetic pathways that are compatible with the functional groups present.

Development of Chemical Probes and Ligands for Molecular Biology Research

Conceptually, this compound serves as a versatile scaffold for the design of chemical probes and ligands for molecular biology research. Chemical probes are small molecules used to study and manipulate biological systems, providing insights into protein function and cellular processes.

The development of a probe from this scaffold would involve its strategic modification to interact with a specific biological target. The core structure offers several handles for chemical derivatization:

The carboxylic acid group can be converted into amides, esters, or other functional groups to modulate binding affinity and cell permeability. It can also be used as a point of attachment for reporter tags, such as fluorescent dyes or biotin.

The aromatic ring can be further functionalized, for example, through cross-coupling reactions at the C-Cl bonds, to introduce new substituents that can probe interactions with a target protein.

The methoxy group could be demethylated to reveal a hydroxyl group, providing a new site for hydrogen bonding or further functionalization.

The halogen atoms are of particular interest in probe design. They can enhance binding to a target protein through halogen bonding and are often used in rational drug design to improve selectivity and metabolic stability. mdpi.com While not intended for clinical use, such conceptual probes could be invaluable tools for basic research, helping to identify and validate new targets for therapeutic intervention. google.com

Q & A

Q. What are the recommended spectroscopic techniques to confirm the structural identity of 2,5-Dichloro-3-methoxybenzoic acid, and how should data interpretation be approached?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm substituent positions and functional groups. For example, 1H^1H-NMR can identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing chlorine substituents. IR spectroscopy should show a strong carbonyl stretch (~1680–1700 cm1^{-1}) for the carboxylic acid group. Mass spectrometry (HRMS) can verify molecular weight (C8 _8H6 _6Cl2 _2O3_3: calculated 235.97 g/mol). Cross-reference with databases like PubChem for analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid ).

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?

  • Methodological Answer : Employ directed electrophilic substitution strategies, such as sequential chlorination and methoxylation, using catalysts like FeCl3 _3 or AlCl3 _3. Monitor reaction progress via TLC or HPLC to isolate intermediates. For purification, use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Note that similar protocols for dichlorobenzoic acid derivatives often require inert atmospheres to prevent oxidation of the methoxy group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems, and what experimental validations are critical?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, which predict nucleophilic/electrophilic sites. Compare results with experimental kinetic studies (e.g., reaction rates with nucleophiles like amines). Validate predictions using 1H^1H-NMR titration or X-ray crystallography (as in ’s sulfonamide derivative) to confirm interaction sites .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzoic acids like this compound?

  • Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) to control confounding variables. Use orthogonal assays (e.g., microbial growth inhibition vs. enzymatic inhibition) to confirm mechanisms. Cross-reference with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid in ) to identify substituent-specific trends .

Q. How should researchers design stability studies to evaluate the degradation pathways of this compound under environmental stressors?

  • Methodological Answer : Perform accelerated stability testing at elevated temperatures (40–60°C) and varying pH (2–12). Analyze degradation products via LC-MS/MS and compare with known pathways of analogous compounds (e.g., hydrolysis of methoxy groups in ’s fluorinated derivatives). Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.